Cas no 1492004-52-0 ([4-(3-methoxypropyl)oxan-4-yl]methanol)
![[4-(3-methoxypropyl)oxan-4-yl]methanol structure](https://www.kuujia.com/images/noimg.png)
[4-(3-methoxypropyl)oxan-4-yl]methanol Chemical and Physical Properties
Names and Identifiers
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- [4-(3-methoxypropyl)oxan-4-yl]methanol
- EN300-8169536
- 1492004-52-0
- AKOS015367324
-
- Inchi: 1S/C10H20O3/c1-12-6-2-3-10(9-11)4-7-13-8-5-10/h11H,2-9H2,1H3
- InChI Key: FTPJFTLNXCSUPK-UHFFFAOYSA-N
- SMILES: O1CCC(CO)(CCCOC)CC1
Computed Properties
- Exact Mass: 188.14124450Da
- Monoisotopic Mass: 188.14124450Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 38.7Ų
[4-(3-methoxypropyl)oxan-4-yl]methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR027XZK-100mg |
[4-(3-methoxypropyl)oxan-4-yl]methanol |
1492004-52-0 | 95% | 100mg |
$542.00 | 2025-02-15 | |
1PlusChem | 1P027XR8-50mg |
[4-(3-methoxypropyl)oxan-4-yl]methanol |
1492004-52-0 | 95% | 50mg |
$363.00 | 2024-06-20 | |
1PlusChem | 1P027XR8-100mg |
[4-(3-methoxypropyl)oxan-4-yl]methanol |
1492004-52-0 | 95% | 100mg |
$527.00 | 2024-06-20 | |
1PlusChem | 1P027XR8-5g |
[4-(3-methoxypropyl)oxan-4-yl]methanol |
1492004-52-0 | 95% | 5g |
$3952.00 | 2024-06-20 | |
1PlusChem | 1P027XR8-250mg |
[4-(3-methoxypropyl)oxan-4-yl]methanol |
1492004-52-0 | 95% | 250mg |
$727.00 | 2024-06-20 | |
Aaron | AR027XZK-250mg |
[4-(3-methoxypropyl)oxan-4-yl]methanol |
1492004-52-0 | 95% | 250mg |
$765.00 | 2025-02-15 | |
Aaron | AR027XZK-1g |
[4-(3-methoxypropyl)oxan-4-yl]methanol |
1492004-52-0 | 95% | 1g |
$1519.00 | 2025-02-15 | |
Aaron | AR027XZK-500mg |
[4-(3-methoxypropyl)oxan-4-yl]methanol |
1492004-52-0 | 95% | 500mg |
$1190.00 | 2025-02-15 | |
Aaron | AR027XZK-5g |
[4-(3-methoxypropyl)oxan-4-yl]methanol |
1492004-52-0 | 95% | 5g |
$4353.00 | 2025-02-15 | |
Aaron | AR027XZK-10g |
[4-(3-methoxypropyl)oxan-4-yl]methanol |
1492004-52-0 | 95% | 10g |
$6443.00 | 2023-12-16 |
[4-(3-methoxypropyl)oxan-4-yl]methanol Related Literature
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
Additional information on [4-(3-methoxypropyl)oxan-4-yl]methanol
Professional Introduction to [4-(3-methoxypropyl)oxan-4-yl]methanol (CAS No. 1492004-52-0)
[4-(3-methoxypropyl)oxan-4-yl]methanol is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1492004-52-0, has garnered considerable attention due to its potential applications in various biochemical and medicinal contexts. The molecular structure of [4-(3-methoxypropyl)oxan-4-yl]methanol consists of an oxane ring substituted with a 3-methoxypropyl group and a hydroxymethyl moiety, which contributes to its diverse chemical reactivity and biological interactions.
The compound's relevance in modern pharmaceutical research is underscored by its role as a precursor or intermediate in the synthesis of more complex molecules. Its structural framework, featuring both oxygen-rich and hydrocarbon regions, makes it a versatile candidate for further functionalization. This adaptability has led to its exploration in the development of novel drug candidates targeting various therapeutic areas.
Recent studies have highlighted the potential of [4-(3-methoxypropyl)oxan-4-yl]methanol in the synthesis of bioactive molecules. For instance, researchers have been investigating its utility in creating derivatives that exhibit inhibitory effects on specific enzymatic pathways. These pathways are often implicated in inflammatory responses, metabolic disorders, and even certain types of cancer. The oxane ring, a six-membered ether-like structure, is particularly noteworthy for its stability and ability to mimic other heterocyclic systems, such as those found in natural products.
The hydroxymethyl group attached to the oxane ring provides a site for further chemical modifications, enabling the creation of a wide array of derivatives with tailored properties. This flexibility has made [4-(3-methoxypropyl)oxan-4-yl]methanol a valuable tool in medicinal chemistry. For example, researchers have employed this compound to develop new analogs with enhanced solubility or improved bioavailability, critical factors for drug efficacy.
In addition to its role in drug development, [4-(3-methoxypropyl)oxan-4-yl]methanol has been explored for its potential applications in materials science. Its unique molecular architecture suggests that it could be used to create novel polymers or coatings with specific functional properties. These materials might find applications in biodegradable packaging or advanced medical implants, where chemical stability and biocompatibility are paramount.
The synthesis of [4-(3-methoxypropyl)oxan-4-yl]methanol involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as catalytic hydrogenation and nucleophilic substitution, are often employed to achieve high yields and purity. The optimization of these synthetic routes is crucial for ensuring that the compound is suitable for further applications in pharmaceuticals or materials science.
From a regulatory perspective, the handling and use of [4-(3-methoxypropyl)oxan-4-yl]methanol must adhere to stringent safety protocols. While not classified as a hazardous material under current regulations, proper storage and handling procedures are essential to prevent degradation or unintended reactions. Laboratories conducting research with this compound must ensure compliance with Good Laboratory Practices (GLP) to maintain the integrity of their experiments.
The future prospects for [4-(3-methoxypropyl)oxan-4-yl]methanol are promising, with ongoing research suggesting new applications and derivatives. As our understanding of molecular interactions continues to evolve, this compound is likely to play an increasingly important role in both academic research and industrial development. Its versatility and potential make it a cornerstone in the quest for innovative solutions across multiple scientific disciplines.
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